DACN(Tos2)

Description

BenchChem offers high-quality DACN(Tos2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DACN(Tos2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

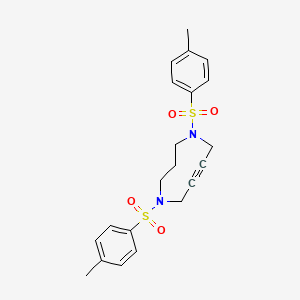

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-18-6-10-20(11-7-18)28(24,25)22-14-3-4-15-23(17-5-16-22)29(26,27)21-12-8-19(2)9-13-21/h6-13H,5,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCQOLBSDDIBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of DACN(Tos2,6-OH) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts. At the heart of this powerful reaction lies a class of strained cycloalkynes, among which DACN(Tos2,6-OH), a diaza-bicyclo[6.1.0]nonyne derivative, has garnered attention. This technical guide provides an in-depth exploration of the mechanism of action of DACN(Tos2,6-OH) in SPAAC, offering insights into its reactivity, and potential applications in bioconjugation, cellular imaging, and drug delivery.

While DACN(Tos2,6-OH) is recognized as a potent click chemistry reagent, it is important to note that specific quantitative kinetic data and detailed experimental protocols for this particular compound are not extensively available in publicly accessible literature. Therefore, this guide will draw upon the well-established principles of SPAAC and data from closely related bicyclo[6.1.0]nonyne (BCN) analogs to provide a comprehensive theoretical framework for understanding the behavior of DACN(Tos2,6-OH).

Core Mechanism of Action: A [3+2] Cycloaddition

The fundamental mechanism of the SPAAC reaction involving DACN(Tos2,6-OH) is a Huisgen 1,3-dipolar cycloaddition. In this concerted, pericyclic reaction, the azide acts as a 1,3-dipole, and the strained alkyne of DACN(Tos2,6-OH) serves as the dipolarophile. The reaction proceeds through a single transition state to form a stable, five-membered triazole ring, which covalently links the two reactant molecules.

The key to the "strain-promoted" nature of this reaction lies in the significant ring strain of the bicyclo[6.1.0]nonyne core of DACN(Tos2,6-OH). This strain, arising from the fusion of the cyclopropane and cyclooctyne rings, deforms the alkyne from its ideal linear geometry. This pre-distortion of the alkyne lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures without the need for a copper catalyst.

The bent structure of the alkyne in DACN(Tos2,6-OH) not only enhances its reactivity but also contributes to its stability. Compared to some other highly reactive cyclooctynes, DACN derivatives exhibit good thermal and chemical stability, making them robust reagents for a variety of applications.

Reaction Pathway Diagram

Caption: General reaction pathway for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) involving DACN(Tos2,6-OH).

Quantitative Data: A Comparative Perspective

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.1 - 1.0 | Acetonitrile/Water or Methanol/Water |

| Dibenzocyclooctyne (DIBO) | ~0.01 - 0.1 | Dichloromethane or Acetonitrile |

| Azodibenzocyclooctyne (ADIBO) | ~1.0 - 10.0 | Methanol or Water |

| Biarylazacyclooctynone (BARAC) | > 10.0 | Acetonitrile/Water |

Note: This table presents approximate rate constants for comparative purposes and the actual rates can vary depending on the specific azide, solvent, and temperature.

The reactivity of DACN(Tos2,6-OH) is expected to be in the range of other highly reactive BCN derivatives, likely exhibiting a rate constant suitable for efficient bioconjugation in biological systems. The presence of the tosyl groups and the hydroxyl functionality may influence its solubility and electronic properties, which in turn could modulate its reactivity.

Experimental Protocols: A General Framework

While a specific protocol for DACN(Tos2,6-OH) is not available, the following provides a general methodology for a typical SPAAC bioconjugation experiment, which can be adapted for use with DACN(Tos2,6-OH).

General Protocol for Protein Labeling using SPAAC:

-

Preparation of Reactants:

-

Dissolve the azide-modified protein in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of DACN(Tos2,6-OH) in a compatible organic solvent (e.g., DMSO, DMF). The final concentration of the organic solvent in the reaction mixture should be minimized (typically <5%) to avoid protein denaturation.

-

-

Conjugation Reaction:

-

Add the DACN(Tos2,6-OH) stock solution to the protein solution. A 10- to 50-fold molar excess of the DACN reagent over the protein is typically used to ensure efficient labeling.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the specific azide and the desired degree of labeling.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted DACN(Tos2,6-OH) and other small molecules by methods such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

-

-

Characterization:

-

Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy (if the label is a chromophore).

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for bioconjugation using DACN(Tos2,6-OH) in a SPAAC reaction.

Applications in Drug Development and Cellular Imaging

The robust and bioorthogonal nature of the SPAAC reaction with strained alkynes like DACN(Tos2,6-OH) makes it a valuable tool in drug development and cellular imaging.

-

Antibody-Drug Conjugates (ADCs): DACN(Tos2,6-OH) can be used to link potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies. The stability of the triazole linkage ensures that the drug remains attached to the antibody until it reaches the target cell.

-

Live Cell Imaging: By attaching a fluorophore to an azide-modified biomolecule of interest within a living cell, and then introducing a DACN(Tos2,6-OH)-functionalized probe, researchers can visualize and track the dynamics of cellular processes in real-time.

-

Drug Delivery Systems: DACN(Tos2,6-OH) can be incorporated into nanoparticles, liposomes, or other drug delivery vehicles to enable the attachment of targeting ligands or therapeutic payloads.

Signaling Pathway Visualization (Hypothetical)

While specific examples of DACN(Tos2,6-OH) being used to probe a particular signaling pathway are not available, the following diagram illustrates a hypothetical scenario where it could be used to label and visualize a protein involved in a generic cell signaling cascade.

Caption: A hypothetical signaling pathway illustrating the use of a DACN-fluorophore conjugate to label an azide-modified protein for visualization.

Conclusion

DACN(Tos2,6-OH) represents a valuable tool in the ever-expanding toolkit of bioorthogonal chemistry. Its strained bicyclo[6.1.0]nonyne core provides the driving force for rapid and efficient catalyst-free cycloadditions with azides, while its overall structure imparts favorable stability. Although specific quantitative data and detailed protocols for DACN(Tos2,6-OH) are currently limited in the public domain, the principles outlined in this guide, based on the well-understood mechanism of SPAAC and data from analogous compounds, provide a strong foundation for its application in bioconjugation, drug development, and advanced cellular imaging. Further research into the specific kinetic properties and applications of DACN(Tos2,6-OH) will undoubtedly solidify its position as a key reagent for researchers and scientists at the forefront of chemical biology.

An In-Depth Technical Guide to the Synthesis and Purification of DACN(Tos2,6-OH)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis and purification of DACN(Tos2,6-OH), a specialized bifunctional linker for click chemistry, is a complex process. Detailed, publicly available experimental protocols for this specific compound are scarce. This guide is constructed based on general principles of organic synthesis and purification for analogous diazacyclononyne derivatives. The information provided herein is intended for a qualified scientific audience and should be adapted and optimized by experienced researchers.

Introduction to DACN(Tos2,6-OH)

DACN(Tos2,6-OH), or 4,8-bis(p-toluenesulfonyl)-4,8-diazacyclonon-1-yne-6-ol, is a valuable reagent in the field of bioconjugation and drug development. Its strained cyclononyne ring facilitates rapid and specific strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of "click chemistry." The presence of a hydroxyl group offers a versatile handle for further functionalization, while the tosyl groups serve to activate the amine nitrogens and influence the ring conformation. This combination of features makes DACN(Tos2,6-OH) a powerful tool for linking biomolecules, creating antibody-drug conjugates (ADCs), and developing targeted therapeutic agents.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis of DACN(Tos2,6-OH) suggests a multi-step synthesis originating from simpler, commercially available starting materials. The key challenges in the synthesis lie in the construction of the nine-membered diazacyclononyne ring and the introduction of the alkyne functionality.

A proposed synthetic workflow is outlined below. This pathway is hypothetical and would require significant experimental optimization.

Caption: Proposed synthetic workflow for DACN(Tos2,6-OH).

Detailed Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on general procedures for similar chemical transformations. They have not been experimentally validated for the synthesis of DACN(Tos2,6-OH).

Synthesis of N,N'-ditosyl-1,3-diamino-2-propanol

This starting material can be synthesized from 1,3-diamino-2-propanol and p-toluenesulfonyl chloride.

Table 1: Reagents for N,N'-ditosyl-1,3-diamino-2-propanol Synthesis

| Reagent | Molar Equiv. |

| 1,3-diamino-2-propanol | 1.0 |

| p-toluenesulfonyl chloride | 2.2 |

| Triethylamine | 2.5 |

| Dichloromethane (DCM) | - |

Protocol:

-

Dissolve 1,3-diamino-2-propanol in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of the Linear Dialkyne Intermediate

This step involves the double alkylation of the protected diamine with an appropriate alkyne-containing electrophile.

Table 2: Reagents for Linear Dialkyne Synthesis

| Reagent | Molar Equiv. |

| N,N'-ditosyl-1,3-diamino-2-propanol | 1.0 |

| Propargyl bromide (80% in toluene) | 2.5 |

| Sodium hydride (60% dispersion in mineral oil) | 2.5 |

| Anhydrous Dimethylformamide (DMF) | - |

Protocol:

-

To a solution of N,N'-ditosyl-1,3-diamino-2-propanol in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction back to 0 °C and add propargyl bromide dropwise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Ring-Closing Alkyne Metathesis (RCAM)

This crucial step forms the nine-membered ring using a suitable metathesis catalyst.

Table 3: Reagents for Ring-Closing Alkyne Metathesis

| Reagent | Molar Equiv. |

| Linear Dialkyne Intermediate | 1.0 |

| Grubbs' or other suitable RCAM catalyst | 0.05 - 0.10 |

| Anhydrous Toluene | - |

Protocol:

-

Dissolve the linear dialkyne intermediate in anhydrous and degassed toluene.

-

Add the RCAM catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the formation of the cyclic product by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Purification of DACN(Tos2,6-OH)

Purification is critical to obtain DACN(Tos2,6-OH) of high purity suitable for downstream applications. A combination of techniques is often necessary.

Caption: General purification and characterization workflow.

Purification Protocol:

-

Column Chromatography: The primary purification step will likely involve flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, would be employed to separate the desired product from starting materials, byproducts, and catalyst residues.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane) can be an effective method for achieving high purity.

-

Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column may be necessary.

Characterization

The identity and purity of the synthesized DACN(Tos2,6-OH) must be confirmed by standard analytical techniques.

Table 4: Analytical Characterization Data (Expected)

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for tosyl aromatic protons, methylene protons of the cyclononyne ring, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton. |

| ¹³C NMR | Signals corresponding to the alkyne carbons, aromatic carbons, and aliphatic carbons of the ring structure. |

| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental composition (C₂₁H₂₄N₂O₅S₂). |

| HPLC | A single major peak indicating high purity. |

Conclusion

The synthesis and purification of DACN(Tos2,6-OH) represent a challenging yet achievable goal for experienced synthetic organic chemists. The proposed pathway, centered around a key ring-closing alkyne metathesis reaction, provides a logical framework for its construction. Rigorous purification and thorough analytical characterization are paramount to ensure the quality and reliability of this important bifunctional linker for applications in drug discovery and chemical biology. Further research and publication of detailed experimental procedures would be highly beneficial to the scientific community.

An In-depth Technical Guide to the Reactivity of DACN(Tos2,6-OH) with Azides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4,8-bis(tosyl)-4,8-diazacyclonon-1-yne-2,6-diol [DACN(Tos2,6-OH)], a strained alkyne, with various azides. This document outlines the core principles of the reaction, experimental protocols, and representative reactivity data, serving as a critical resource for those in research and drug development.

Introduction to DACN(Tos2,6-OH) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

DACN(Tos2,6-OH) is a member of the dihydroxyacetone-derived cyclic nitrone (DACN) family of compounds. These molecules are characterized by a nine-membered ring containing a highly strained alkyne moiety. This inherent ring strain is the driving force for its reactivity with azides in a type of reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC is a cornerstone of "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it a bioorthogonal reaction that can be performed in living systems. The reaction between a strained alkyne like DACN(Tos2,6-OH) and an azide results in the formation of a stable triazole linkage, a common motif in medicinal chemistry. The nitrogen atoms within the DACN ring also provide points for further functionalization.

Reactivity of DACN(Tos2,6-OH) with Azides: Quantitative Data

| Azide Reactant | Cycloalkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Yield (%) |

| Benzyl Azide | N-Tosyl-DACN derivative | ~0.1 - 1.0 (estimated) | Acetonitrile/Water | 25 | >90 |

| Note: | The kinetic data is an estimation based on the reactivity of similar strained cycloalkynes. Actual rates may vary depending on the specific azide, solvent system, and temperature. |

Experimental Protocols

The following are detailed methodologies for the synthesis of a DACN precursor and a general protocol for the strain-promoted azide-alkyne cycloaddition.

Synthesis of a Protected 4,8-Diazacyclononyne Precursor

This protocol is a representative synthesis for a protected DACN core structure.

Materials:

-

Appropriate starting materials (e.g., a protected dihydroxyacetone derivative and a protected diamine)

-

Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

-

Reagents for cyclization (e.g., a suitable base)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Step 1: Precursor Synthesis: The synthesis typically begins with the preparation of a linear precursor containing the necessary atoms for the nine-membered ring. This may involve the reaction of a protected dihydroxyacetone derivative with a suitably protected diamine.

-

Step 2: Cyclization: The linear precursor is then subjected to a cyclization reaction to form the nine-membered ring. This is often achieved under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Step 3: Functional Group Manipulation: Following cyclization, functional groups on the ring can be modified. For DACN(Tos2,6-OH), this would involve the introduction of the tosyl groups on the nitrogen atoms and ensuring the presence of the hydroxyl groups at the 2 and 6 positions.

-

Step 4: Purification: The final product is purified using standard techniques such as column chromatography on silica gel to yield the pure DACN derivative.

-

Step 5: Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for reacting DACN(Tos2,6-OH) with an azide.

Materials:

-

DACN(Tos2,6-OH)

-

Azide of interest

-

Solvent (e.g., Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO), or a mixture with water)

-

Analytical tools for monitoring the reaction (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Procedure:

-

Step 1: Dissolution: Dissolve DACN(Tos2,6-OH) (1 equivalent) in the chosen solvent.

-

Step 2: Addition of Azide: Add the azide of interest (1-1.2 equivalents) to the solution of DACN(Tos2,6-OH).

-

Step 3: Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed. Reaction times can vary from minutes to several hours depending on the reactivity of the azide.

-

Step 4: Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

Step 5: Purification: The resulting triazole product can be purified by an appropriate method, such as column chromatography or recrystallization, if necessary.

-

Step 6: Characterization: The final product should be characterized by NMR and MS to confirm its structure and purity.

Visualizations

The following diagrams illustrate the core concepts of the DACN(Tos2,6-OH) reactivity and experimental workflow.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly links the use of DACN(Tos2,6-OH) or its triazole adducts to specific signaling pathways in a biological context. The primary application of this and similar reagents is as a tool for bioconjugation, enabling the attachment of molecules (e.g., fluorophores, drugs, or targeting ligands) to biomolecules of interest that have been engineered to contain an azide group. The biological effect of the resulting conjugate would be dependent on the nature of the attached molecule rather than the DACN-triazole linker itself.

Conclusion

DACN(Tos2,6-OH) is a valuable reagent for researchers engaged in bioconjugation and drug development due to its high reactivity in strain-promoted azide-alkyne cycloadditions. This guide provides the fundamental knowledge and practical protocols for utilizing this powerful tool. While specific kinetic data for a broad range of azides is still emerging, the provided information serves as a solid foundation for the design and execution of experiments involving this versatile strained alkyne.

In-depth Technical Guide: Solubility of DACN(Tos2,6-OH) in Aqueous Buffers

Disclaimer: Publicly available quantitative data on the solubility of DACN(Tos2,6-OH) in aqueous buffers is limited. This guide provides available physicochemical information and outlines a general methodology for determining its solubility, which is crucial for its application in drug development and other research areas.

Introduction to DACN(Tos2,6-OH)

DACN(Tos2,6-OH) is a click chemistry reagent that features a distinct, bent alkyne moiety. This structural characteristic enhances its reactivity in cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Compared to linear alkynes, the bent configuration of DACN(Tos2,6-OH) offers increased reactivity, making it a valuable tool for molecular conjugation.[1] The compound's nitrogen atoms also provide potential sites for linking various functional units.[1]

Physicochemical Properties

A summary of the known physicochemical properties of DACN(Tos2,6-OH) is presented below. This information is fundamental for designing and interpreting solubility studies.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂O₅S₂ | [2] |

| Molecular Weight | 448.6 g/mol | [2] |

| Purity | Min. 95% |

General Experimental Protocol for Determining Aqueous Solubility

The solubility of a compound in aqueous buffers is a critical parameter, influencing its biological activity and formulation development. The following is a generalized protocol for determining the aqueous solubility of DACN(Tos2,6-OH) across a range of pH values, which is a standard practice in preclinical drug development.

Objective: To determine the thermodynamic solubility of DACN(Tos2,6-OH) in various aqueous buffers at different pH levels.

Materials:

-

DACN(Tos2,6-OH) solid

-

Aqueous buffers (e.g., phosphate, citrate, borate) at various pH values (e.g., 2, 4, 6, 7.4, 8, 10)

-

Organic solvent for stock solution preparation (e.g., DMSO, ethanol)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

Incubator/shaker

-

Centrifuge

-

pH meter

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of DACN(Tos2,6-OH) in a suitable organic solvent. From this stock, create a series of standard solutions of known concentrations for generating a calibration curve.

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid DACN(Tos2,6-OH) to vials containing the different aqueous buffers.

-

Tightly seal the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

-

Sample Analysis:

-

Analyze the clear filtrate by a validated analytical method, such as HPLC-UV. The choice of analytical method would be guided by the physicochemical properties of the compound, and methods like those used for 2,4,6-trinitrotoluene, such as HPLC/UV, could be adapted.

-

Quantify the concentration of DACN(Tos2,6-OH) in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

-

-

Data Analysis:

-

The determined concentration represents the solubility of DACN(Tos2,6-OH) at that specific pH and temperature.

-

Plot the solubility as a function of pH to generate a pH-solubility profile.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for determining the aqueous solubility of DACN(Tos2,6-OH).

Caption: Experimental workflow for determining the aqueous solubility of DACN(Tos2,6-OH).

References

DACN(Tos2,6-OH): A Comprehensive Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DACN(Tos2,6-OH), a powerful tool for strain-promoted azide-alkyne cycloaddition (SPAAC). We will delve into its synthesis, mechanism of action, and applications in bioconjugation, supported by quantitative data and detailed experimental protocols.

Introduction to DACN(Tos2,6-OH) and SPAAC

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. The driving force behind this reaction is the ring strain of the cycloalkyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.

DACN(Tos2,6-OH), a diazacyclononyne derivative, is a highly reactive and stable strained alkyne for SPAAC. Its unique nine-membered ring structure, featuring a bent alkyne moiety, imparts significant ring strain, leading to rapid reaction kinetics. Compared to some common cyclooctynes, DACN derivatives exhibit enhanced thermal and chemical stability, making them ideal reagents for a wide range of bioconjugation applications. The tosyl groups in DACN(Tos2,6-OH) enhance its stability and solubility, while the hydroxyl group provides a convenient handle for further functionalization.

Quantitative Data

| Strained Alkyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |

| Bicyclo[6.1.0]nonyne (BCN) | 0.03 - 0.1 | Various | 25 | Published Literature |

| Dibenzocyclooctyne (DBCO) | 0.1 - 0.3 | Various | 25 | Published Literature |

| NMs-DACN (A hydrophilic DACN derivative) | ~0.1 | Aqueous | 25 | Kawasaki et al. |

Note: The kinetic data for NMs-DACN is an approximation based on qualitative descriptions of its smooth and rapid reaction with azides under copper-free conditions as reported by Kawasaki et al. Precise quantitative data for DACN(Tos2,6-OH) is recommended for designing kinetic experiments.

Experimental Protocols

Synthesis of a DACN Precursor

The synthesis of DACN derivatives often involves a multi-step process. A general approach to the synthesis of the core diazacyclononyne ring, as adapted from the work of Kawasaki et al. on NMs-DACNs, is presented below. The synthesis of the specific DACN(Tos2,6-OH) would involve the use of appropriately substituted starting materials.

Protocol: One-pot Double Nicholas Reaction for DACN Core Synthesis

-

Preparation of the Dicobalt Hexacarbonyl Complex: To a solution of a dipropargyl ether derivative in dichloromethane (CH₂Cl₂) at room temperature, add dicobalt octacarbonyl (Co₂(CO)₈) and stir for 1 hour.

-

Cyclization: Add a solution of a diamine derivative in CH₂Cl₂ to the reaction mixture.

-

Nicholas Reaction: Cool the mixture to -78 °C and add triflic acid (TfOH) dropwise. Stir the reaction at this temperature for 30 minutes.

-

Quenching and Deprotection: Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃). The crude product is then oxidatively demetylated using an excess of an oxidant like ceric ammonium nitrate (CAN) or iodine to yield the cyclononyne.

-

Purification: The final DACN derivative is purified by column chromatography on silica gel.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the bioconjugation of an azide-modified biomolecule with DACN(Tos2,6-OH).

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule (e.g., protein, peptide, or nucleic acid) in a biocompatible buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of DACN(Tos2,6-OH) in a compatible organic solvent (e.g., DMSO, DMF) at a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

Add the DACN(Tos2,6-OH) stock solution to the biomolecule solution. The molar ratio of DACN(Tos2,6-OH) to the biomolecule will depend on the number of azide groups and the desired degree of labeling. A 5- to 20-fold molar excess of the DACN reagent is common.

-

Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

-

Purification of the Conjugate:

-

Remove the excess unreacted DACN(Tos2,6-OH) and byproducts by a suitable purification method, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the nature of the biomolecule.

-

-

Characterization:

-

Characterize the purified conjugate to determine the degree of labeling and confirm the integrity of the biomolecule. This can be achieved using techniques like UV-Vis spectroscopy, mass spectrometry, and functional assays.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general principles of SPAAC and a typical experimental workflow for bioconjugation using DACN(Tos2,6-OH).

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: A typical experimental workflow for bioconjugation using DACN(Tos2,6-OH).

Applications in Drug Development and Research

The robust and bioorthogonal nature of the SPAAC reaction with DACN(Tos2,6-OH) makes it a valuable tool in various research and drug development areas:

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies, improving therapeutic index and reducing off-target toxicity.

-

Peptide and Protein Labeling: Attaching fluorescent dyes, imaging agents, or other functional molecules to proteins and peptides for in vitro and in vivo studies.

-

Nucleic Acid Modification: Labeling DNA and RNA for diagnostic and therapeutic applications.

-

Cell Surface Engineering: Modifying the surface of living cells to study cellular processes or for cell-based therapies.

-

Materials Science: Creating novel biomaterials and hydrogels with tailored properties.

Conclusion

DACN(Tos2,6-OH) is a highly promising reagent for strain-promoted azide-alkyne cycloaddition, offering a combination of high reactivity, stability, and versatility. Its application in bioconjugation is expanding the possibilities for creating precisely engineered biomolecules for a wide range of scientific and therapeutic purposes. This guide provides a foundational understanding of its properties and use, empowering researchers to leverage this powerful tool in their work.

The Bent Alkyne Structure of DACN(Tos2,6-OH): A Technical Guide for Bioorthogonal Chemistry

For Immediate Release

This technical guide provides an in-depth analysis of the structure and reactivity of DACN(Tos2,6-OH), a key reagent in the field of bioorthogonal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of its bent alkyne framework, which is central to its enhanced reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. While specific proprietary data on the synthesis and direct structural analysis of DACN(Tos2,6-OH) are not publicly available, this guide leverages established principles of the dibenzoazacyclooctyne (DBCO) class of molecules to provide a comprehensive understanding.

Introduction to DACN(Tos2,6-OH) and the Significance of Alkyne Bending

DACN(Tos2,6-OH), with the CAS number 2109751-74-6, is a notable member of the diazacyclononyne family of reagents utilized in "click chemistry."[1] Its structure is characterized by a nine-membered ring containing an alkyne functional group and two nitrogen atoms, each substituted with a tosyl group, and a hydroxyl group at the 6-position. The defining feature of this molecule is the geometrically strained, or "bent," alkyne.

In a typical, unstrained alkyne, the two sp-hybridized carbon atoms and the adjacent atoms are arranged linearly, with a bond angle of 180°. However, the cyclic structure of DACN(Tos2,6-OH) forces these atoms into a non-linear arrangement, resulting in significant ring strain. This strain is the primary driver of the molecule's high reactivity. The distortion of the alkyne from its ideal linear geometry lowers the activation energy for cycloaddition reactions, most notably the SPAAC reaction with azides. This allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, a critical advantage for applications in living systems.[1] Compared to cyclooctynes, diazacyclononynes (DACNs) like DACN(Tos2,6-OH) exhibit greater thermal and chemical stability while maintaining comparable reactivity in click chemistry applications.[1]

Structural and Physicochemical Properties

While the precise crystal structure and experimentally determined bond angles of DACN(Tos2,6-OH) are not available in the public domain, we can infer its key structural parameters based on computational modeling and data from analogous DBCO derivatives. The tosyl groups are expected to influence the molecule's solubility and electronic properties, while the hydroxyl group offers a potential site for further functionalization.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₅S₂ | [2] |

| Molecular Weight | 448.6 g/mol | [2] |

| CAS Number | 2109751-74-6 | |

| Appearance | White to off-white solid (presumed) | Inferred |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Inferred |

| Purity | ≥95% (as typically supplied) |

The Underlying Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The high reactivity of DACN(Tos2,6-OH) is harnessed in SPAAC, a cornerstone of bioorthogonal chemistry. This reaction involves a [3+2] cycloaddition between the strained alkyne of DACN(Tos2,6-OH) and an azide-functionalized molecule to form a stable triazole linkage.

The general mechanism of this reaction is depicted below:

The key advantage of this reaction is its bioorthogonality; neither the strained alkyne nor the azide group reacts with naturally occurring functional groups in biological systems, ensuring high specificity.

Experimental Protocols

While a specific, detailed synthesis protocol for DACN(Tos2,6-OH) is not publicly available, the synthesis of related dibenzoazacyclooctyne (DBCO) derivatives generally follows a multi-step pathway.

General Synthesis Pathway for Dibenzoazacyclooctyne Derivatives

The synthesis of the core dibenzoazacyclooctyne structure often involves the following key transformations. It is plausible that the synthesis of DACN(Tos2,6-OH) follows a similar, albeit unpublished, route.

Representative Protocol for a SPAAC Reaction

The following is a general protocol for the conjugation of an azide-modified biomolecule with a DBCO-type reagent like DACN(Tos2,6-OH). The optimal conditions, particularly concentrations and reaction times, should be determined empirically for each specific application.

Materials:

-

Azide-functionalized biomolecule (e.g., protein, oligonucleotide)

-

DACN(Tos2,6-OH)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DACN(Tos2,6-OH) in anhydrous DMSO or DMF at a concentration of 1-10 mM.

-

Dissolve or dilute the azide-functionalized biomolecule in the reaction buffer to the desired concentration.

-

-

Conjugation Reaction:

-

To the solution of the azide-functionalized biomolecule, add the DACN(Tos2,6-OH) stock solution to achieve a final molar excess of the DACN reagent (typically 1.5 to 10-fold).

-

Ensure the final concentration of the organic solvent (DMSO or DMF) is compatible with the stability of the biomolecule (usually <10% v/v).

-

Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Remove the excess, unreacted DACN(Tos2,6-OH) and byproducts using an appropriate method for the biomolecule of interest, such as size-exclusion chromatography, dialysis, or spin filtration.

-

Conclusion

DACN(Tos2,6-OH) is a valuable tool in the arsenal of bioorthogonal chemistry, enabling the efficient and specific labeling of biomolecules in complex environments. Its enhanced reactivity, stemming from the strained bent alkyne structure, allows for rapid conjugation with azides under biocompatible conditions. While detailed synthetic and structural data for this specific compound remain proprietary, the principles outlined in this guide, based on the well-established chemistry of dibenzoazacyclooctyne derivatives, provide a robust framework for its application in research and development. The continued development of such strained alkynes is poised to further advance the fields of chemical biology, drug delivery, and diagnostics.

References

The Potential of DACN(Tos2,6-OH) in Advancing Click Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The emergence of click chemistry has revolutionized the field of bioconjugation, offering a powerful toolkit for the precise and efficient labeling and modification of biomolecules. Among the diverse array of reagents developed for this purpose, 4,8-diazacyclononynes (DACNs) have garnered significant attention. This technical guide focuses on a specific derivative, DACN(Tos2,6-OH), a promising reagent for both strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its unique structural features and enhanced stability position it as a valuable tool in the development of antibody-drug conjugates (ADCs), advanced imaging probes, and other targeted therapeutic and diagnostic agents.

Core Properties and Advantages

DACN(Tos2,6-OH) is a potent click chemistry reagent characterized by a distinctively bent alkyne moiety within a nine-membered ring structure. This strained configuration is the key to its enhanced reactivity in cycloaddition reactions compared to linear alkynes.[1] The tosyl (Tos) and hydroxyl (-OH) functional groups offer opportunities for further chemical modification and can influence the reagent's solubility and pharmacokinetic properties.

A significant advantage of the DACN scaffold is its superior thermal and chemical stability when compared to earlier generations of cycloalkynes, such as cyclooctynes.[1] This increased stability is crucial for applications that require long incubation times or harsh reaction conditions, minimizing the degradation of the reagent and improving the overall efficiency of the conjugation process. The nitrogen atoms within the diazacyclononyne ring also provide versatile points for the attachment of various functional units.[1]

Quantitative Data Summary

While specific kinetic data for DACN(Tos2,6-OH) is not extensively available in the public domain, the general principles of SPAAC and CuAAC reactions provide a framework for understanding its reactivity. The tables below summarize typical parameters for these reactions, which can be used as a starting point for experimental design with DACN(Tos2,6-OH).

| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reaction Principle | Relies on the ring strain of the cycloalkyne to react with an azide without a catalyst. | Utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. |

| Typical Reactants | DACN(Tos2,6-OH), Azide-functionalized biomolecule | DACN(Tos2,6-OH), Azide-functionalized biomolecule, Copper(I) source (e.g., CuSO₄ with a reducing agent), Ligand (e.g., THPTA) |

| Typical Reaction Conditions | Physiological conditions (aqueous buffer, room temperature or 37°C) | Aqueous buffer, room temperature |

| Key Advantages | Bioorthogonal (no cytotoxic catalyst), suitable for live-cell applications. | Fast reaction kinetics, high yields. |

| Potential Limitations | Slower reaction rates compared to CuAAC. | Potential cytotoxicity of the copper catalyst, requiring careful optimization and the use of ligands. |

Experimental Protocols

The following are generalized protocols for SPAAC and CuAAC reactions. These should be optimized for the specific application and biomolecule being used with DACN(Tos2,6-OH).

Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the basic steps for conjugating an azide-modified biomolecule with DACN(Tos2,6-OH).

Materials:

-

DACN(Tos2,6-OH) stock solution (e.g., 10 mM in DMSO)

-

Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the azide-functionalized biomolecule at a known concentration in the reaction buffer.

-

Add the DACN(Tos2,6-OH) stock solution to the biomolecule solution. The final concentration of the DACN reagent should typically be in a 2 to 10-fold molar excess over the biomolecule.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific azide and the desired degree of labeling.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or chromatography).

-

Purify the resulting conjugate to remove unreacted DACN(Tos2,6-OH) and other reagents using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the copper-catalyzed conjugation of an azide-modified biomolecule with DACN(Tos2,6-OH).

Materials:

-

DACN(Tos2,6-OH) stock solution (e.g., 10 mM in DMSO)

-

Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

In a reaction tube, combine the azide-functionalized biomolecule and DACN(Tos2,6-OH) in the desired molar ratio in the reaction buffer.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and allow it to proceed at room temperature for 1 to 4 hours. Protect the reaction from light if using light-sensitive reagents.

-

Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

-

Purify the conjugate using an appropriate method to remove unreacted reagents and the catalyst.

Visualizing Workflows and Pathways

The application of DACN(Tos2,6-OH) in complex biological systems can be effectively visualized to understand experimental workflows and signaling pathways.

Future Outlook

DACN(Tos2,6-OH) and other DACN derivatives represent a significant advancement in the field of click chemistry. Their enhanced stability and reactivity make them highly attractive for a wide range of applications in drug development, diagnostics, and fundamental biological research. Further studies are warranted to fully characterize the reaction kinetics of DACN(Tos2,6-OH) with a variety of azide-containing molecules and to explore its utility in more complex biological systems. The continued development of such robust and versatile click chemistry reagents will undoubtedly accelerate the creation of next-generation bioconjugates with improved efficacy and safety profiles.

References

The Core Principles of DACN(Tos2,6-OH) Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of DACN(Tos2,6-OH) click chemistry, a powerful bioorthogonal tool with significant applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). We will delve into the core mechanisms, experimental protocols, and quantitative data associated with this versatile chemical ligation strategy.

Introduction to DACN(Tos2,6-OH) and Strain-Promoted Click Chemistry

DACN(Tos2,6-OH), chemically known as 4,8-Bis(p-toluenesulfonyl)-4,8-diazacyclononyn-6-ol, is a substituted 4,8-diazacyclononyne, a class of cycloalkynes specifically designed for high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The "click chemistry" paradigm, introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] SPAAC is a prime example of a bioorthogonal reaction, meaning it can proceed within a complex biological system without interfering with native biochemical processes.

The key to the reactivity of DACN(Tos2,6-OH) lies in the significant ring strain of the nine-membered diazacyclononyne ring, which incorporates a "bent" alkyne moiety. This structural distortion lowers the activation energy of the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst, which is required for the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

Key Advantages of DACN(Tos2,6-OH) in Bioconjugation:

-

Biocompatibility: The absence of a copper catalyst makes it ideal for applications in living systems.

-

High Stability: DACN derivatives exhibit good thermal and chemical stability, ensuring the integrity of the linker during synthesis and in vivo.[2]

-

Tunable Functionality: The tosyl and hydroxyl groups on the DACN ring provide opportunities for further chemical modification, allowing for the attachment of various payloads and modulating properties such as solubility. The nitrogen atoms within the ring also serve as versatile connection points.[2]

-

Favorable Kinetics: The inherent ring strain leads to rapid reaction rates with azides, enabling efficient conjugation even at low concentrations.

The Mechanism of DACN(Tos2,6-OH) SPAAC

The fundamental reaction is a [3+2] cycloaddition between the strained alkyne of DACN(Tos2,6-OH) and an azide-functionalized molecule. The driving force is the release of ring strain as the alkyne re-hybridizes from sp to a more stable sp2 configuration within the resulting triazole ring.

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). While specific kinetic data for DACN(Tos2,6-OH) is not extensively published in comparative reviews, data for related diazacyclononynes and other cycloalkynes provide a valuable benchmark for its reactivity. The reaction rate is influenced by the specific azide used and the reaction conditions.

| Cycloalkyne | Model Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Bicyclononyne (BCN) | Benzyl Azide | 0.06 - 0.1 | [F. L. van Delft et al., Top Curr Chem, 2016] |

| Dibenzocyclooctyne (DBCO) | Benzyl Azide | 0.3 - 0.9 | [F. L. van Delft et al., Top Curr Chem, 2016] |

| Azidibenzocyclooctyne (DIBAC) | Benzyl Azide | ~1.0 | [F. L. van Delft et al., Top Curr Chem, 2016] |

| DACN derivative (conceptual) | Benzyl Azide | Comparable to other cyclononynes | General understanding |

Note: The reactivity of DACN(Tos2,6-OH) is expected to be in the range of other reactive cyclononynes. Precise kinetic data would require dedicated experimental measurement.

Experimental Protocols

This section provides generalized protocols for the synthesis of the DACN core structure and its application in antibody-drug conjugation.

Synthesis of the DACN Core (Conceptual One-Pot Method)

While the exact, detailed industrial synthesis of DACN(Tos2,6-OH) (CAS 2109751-74-6) is proprietary, a general approach for the synthesis of the 4,8-diazacyclononyne core has been described in the literature, often involving a one-pot procedure from readily available starting materials. A plausible synthetic route is outlined below, based on the work of Igawa and Katsuyama.

General Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine a protected dialdehyde, a diamine precursor, and a suitable solvent under an inert atmosphere.

-

One-Pot Reaction: The reaction is typically carried out at a specific temperature for a set period, allowing for the sequential formation of the necessary intermediates in a single pot.

-

Cyclization: An intramolecular cyclization step, often promoted by a specific reagent or catalyst, leads to the formation of the nine-membered diazacyclononyne ring.

-

Purification: The crude product is then purified using standard techniques such as column chromatography to yield the desired DACN core structure.

-

Functionalization: The core is then further functionalized to introduce the tosyl and hydroxyl groups to yield DACN(Tos2,6-OH).

Antibody-Drug Conjugate (ADC) Synthesis using DACN(Tos2,6-OH)

This protocol outlines the steps for conjugating an azide-modified payload to a monoclonal antibody (mAb) using a DACN-based linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

DACN(Tos2,6-OH)-linker-NHS ester (or other activated form)

-

Azide-functionalized payload (e.g., cytotoxic drug)

-

Reaction buffers and solvents (e.g., DMSO, PBS)

-

Purification system (e.g., size exclusion chromatography)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

-

Antibody Preparation: Prepare a solution of the mAb at a known concentration in an amine-free buffer.

-

Linker Conjugation:

-

Dissolve the DACN-linker-NHS ester in a minimal amount of an organic solvent like DMSO.

-

Add the activated linker solution to the mAb solution with gentle mixing. A typical molar excess of the linker is 5-20 fold over the antibody.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C.

-

-

Purification of mAb-DACN: Remove the excess, unreacted linker by size exclusion chromatography (SEC) or dialysis.

-

SPAAC Reaction:

-

Add the azide-functionalized payload (typically in a 1.5 to 5-fold molar excess over the mAb-DACN) to the purified mAb-DACN solution.

-

Allow the reaction to proceed for 4-24 hours at room temperature or 37°C.

-

-

Final Purification: Purify the resulting ADC from unreacted payload and other small molecules using SEC.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

-

Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC.

-

Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC using MS.

-

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

DACN(Tos2,6-OH) is a valuable tool in the construction of ADCs, a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. The linker plays a crucial role in the efficacy and safety of an ADC.

Cleavable vs. Non-Cleavable Linkers

DACN-based linkers can be designed to be either cleavable or non-cleavable.

-

Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes). This releases the payload in its active form.

-

Non-Cleavable Linkers: These linkers are stable and the payload is released only after the complete lysosomal degradation of the antibody within the target cell. This can lead to lower off-target toxicity.

Impact on Cellular Signaling Pathways

Once the payload is released from the DACN-linked ADC, it can induce cancer cell death through various mechanisms, depending on the nature of the cytotoxic agent. Common payloads and their targeted pathways include:

-

Microtubule Inhibitors (e.g., Auristatins, Maytansinoids): These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

DNA Damaging Agents (e.g., Calicheamicins, Duocarmycins): These payloads cause DNA double-strand breaks, triggering DNA damage response pathways and ultimately leading to apoptosis.

-

Topoisomerase Inhibitors (e.g., Deruxtecan): These drugs inhibit topoisomerase enzymes, leading to DNA replication stress and cell death.

The choice of payload, in combination with the properties of the DACN linker and the target antigen of the antibody, determines the overall efficacy and therapeutic window of the ADC.

Conclusion

DACN(Tos2,6-OH) and related diazacyclononynes represent a significant advancement in the field of bioorthogonal chemistry. Their high reactivity, stability, and biocompatibility make them ideal tools for the construction of complex biomolecules, particularly in the rapidly evolving landscape of antibody-drug conjugates. A thorough understanding of the fundamental principles of DACN-based click chemistry, including its mechanism, kinetics, and practical application in bioconjugation, is essential for researchers and drug development professionals seeking to leverage this powerful technology for the creation of next-generation targeted therapeutics.

References

An In-Depth Technical Guide to the Reactivity of Cyclononyne Alkynes: Focus on DACN(Tos2,6-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the reactivity of cyclononyne alkynes, with a specific focus on the 4,8-diazacyclonon-1-yne derivative, DACN(Tos2,6-OH). This class of strained alkynes is pivotal in the field of bioorthogonal chemistry, particularly for applications in bioconjugation, drug delivery, and molecular imaging. This document provides a comprehensive overview of the core principles governing their reactivity, comparative kinetic data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of these powerful chemical tools.

Core Principles of Cyclononyne Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reactivity of cyclononyne alkynes in copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is fundamentally driven by the ring strain inherent in the nine-membered ring structure. This strain distorts the typically linear geometry of the alkyne bond, lowering the activation energy of the [3+2] cycloaddition reaction with azides. This allows the reaction to proceed rapidly at physiological temperatures without the need for cytotoxic copper catalysts.

The DACN (4,8-diazacyclononyne) scaffold represents a significant advancement in the design of strained alkynes. The inclusion of nitrogen atoms within the ring structure offers several advantages:

-

Modulation of Reactivity and Stability: The heteroatoms can influence the electronic properties and conformation of the ring, providing a balance between high reactivity and sufficient stability for practical handling and storage.

-

Functionalization Handles: The nitrogen atoms serve as convenient points for the introduction of functional groups, such as the tosyl (Tos) and hydroxyl (-OH) groups in DACN(Tos2,6-OH). These functionalities can be used to further modify the molecule, for instance, by attaching it to biomolecules or surfaces.

The tosyl groups in DACN(Tos2,6-OH) are electron-withdrawing, which can enhance the electrophilicity of the alkyne and potentially increase its reactivity towards the azide dipole. The hydroxyl group provides a site for further conjugation or can influence the solubility of the molecule.

Data Presentation: Comparative Reactivity of Strained Alkynes

| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 |

| Bicyclo[6.1.0]nonyne | BCN | ~0.1 |

| Dibenzoazacyclooctyne | DIBAC | ~0.3 |

| Biarylazacyclooctynone | BARAC | >1.0 |

| Carboxymethylmonobenzocyclooctyne | COMBO | ~0.2 |

Note: The reactivity of DACN derivatives is generally considered to be high and comparable to other efficient click chemistry reagents.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study and application of strained alkynes like DACN(Tos2,6-OH).

Protocol 1: General Procedure for Determining SPAAC Kinetics via ¹H NMR Spectroscopy

This protocol describes a general method to determine the second-order rate constant of a SPAAC reaction between a strained alkyne and an azide.

Materials:

-

Strained alkyne (e.g., DACN(Tos2,6-OH))

-

Azide (e.g., benzyl azide)

-

Anhydrous, deuterated NMR solvent (e.g., DMSO-d₆, CD₃CN)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the strained alkyne in the chosen deuterated solvent at a precisely known concentration (e.g., 20 mM).

-

Prepare a stock solution of the azide in the same deuterated solvent at a precisely known concentration (e.g., 200 mM).

-

Prepare a stock solution of the internal standard in the same solvent at a known concentration.

-

-

Reaction Setup:

-

In an NMR tube, combine a known volume of the strained alkyne stock solution and the internal standard stock solution.

-

Acquire a ¹H NMR spectrum at time t=0 to determine the initial concentration of the alkyne relative to the internal standard.

-

Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube. It is common to use a pseudo-first-order condition with the azide in significant excess (e.g., 10-fold).

-

Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the reaction rate.

-

Monitor the disappearance of a characteristic proton signal from the strained alkyne and/or the appearance of a characteristic proton signal from the triazole product.

-

-

Data Analysis:

-

For each spectrum, integrate the chosen reactant or product peak and the internal standard peak.

-

Calculate the concentration of the strained alkyne at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the strained alkyne concentration (ln[Alkyne]) versus time.

-

For a reaction under pseudo-first-order conditions, the plot should yield a straight line with a slope equal to -k_obs (the observed rate constant).

-

The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Azide], where [Azide] is the initial concentration of the azide.

-

Protocol 2: General Procedure for Protein Labeling using a Strained Alkyne

This protocol outlines a general workflow for the bioorthogonal labeling of a protein containing an azide-functionalized unnatural amino acid with a strained alkyne-fluorophore conjugate.

Materials:

-

Protein of interest containing a metabolically or genetically incorporated azide group.

-

Strained alkyne-fluorophore conjugate (e.g., DACN(Tos2,6-OH) conjugated to a fluorescent dye).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

SDS-PAGE gels and associated reagents.

-

In-gel fluorescence scanner.

-

Coomassie stain or other total protein stain.

Procedure:

-

Preparation of Reagents:

-

Dissolve the strained alkyne-fluorophore conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

Prepare a solution of the azide-containing protein in PBS at a known concentration (e.g., 1 mg/mL).

-

-

Labeling Reaction:

-

To the protein solution, add the strained alkyne-fluorophore stock solution to achieve the desired final concentration (typically 50-200 µM). The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically. Protect the reaction from light if a fluorophore is used.

-

-

Analysis of Labeling:

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the fluorescently labeled protein using an in-gel fluorescence scanner.

-

Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm equal loading.

-

The efficiency of labeling can be estimated by comparing the fluorescence intensity of the labeled protein band to the total protein amount.

-

Mandatory Visualizations

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.

Methodological & Application

Application Notes and Protocols for Antibody Labeling with DACN(Tos2,6-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs), is a cornerstone of modern therapeutic and diagnostic strategies. The choice of linker technology is critical in this process, dictating the stability, efficacy, and homogeneity of the final product. DACN(Tos2,6-OH) is a next-generation cyclononyne-based linker designed for bioorthogonal conjugation reactions. Its unique strained alkyne structure facilitates highly efficient and specific labeling of azide-modified antibodies via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

These application notes provide a comprehensive overview of the DACN(Tos2,6-OH) linker, including its mechanism of action, protocols for antibody labeling, and representative characterization data. The information presented herein is intended to guide researchers in the successful implementation of this advanced linker technology for the development of novel antibody conjugates.

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DACN(Tos2,6-OH) linker participates in a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of "click chemistry" that occurs between a strained alkyne (the cyclononyne moiety of DACN(Tos2,6-OH)) and an azide-functionalized molecule (such as an azide-modified antibody).

The key features of the SPAAC reaction with DACN(Tos2,6-OH) include:

-

Bioorthogonality: The reaction is highly specific and does not interfere with biological functional groups, ensuring that the integrity of the antibody and its target-binding capabilities are maintained.

-

Catalyst-Free: Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules.

-

High Efficiency: The inherent ring strain of the cyclononyne provides the driving force for the reaction, leading to high yields and rapid conjugation under mild, physiological conditions.

-

Stability: The resulting triazole linkage formed between the antibody and the linker is highly stable, ensuring the integrity of the conjugate in biological systems.

The bent configuration of the alkyne in the DACN(Tos2,6-OH) structure enhances its reactivity in SPAAC reactions.[1] Compared to some cyclooctynes, diaza-cyclononynes like DACN(Tos2,6-OH) can offer superior thermal and chemical stability while maintaining comparable click reactivity.[1]

Experimental Protocols

The following protocols provide a general framework for the site-specific labeling of an azide-modified antibody with DACN(Tos2,6-OH). It is important to note that optimization of reaction conditions (e.g., molar ratios, incubation time, and temperature) may be necessary for different antibodies and payloads.

Protocol 1: Site-Specific Antibody Modification with an Azide Handle

For site-specific conjugation, an azide functional group must be introduced into the antibody. This can be achieved through various methods, including the incorporation of an unnatural amino acid containing an azide moiety (e.g., p-azidomethyl-L-phenylalanine, pAzF) at a specific site in the antibody sequence using genetic engineering techniques.

Materials:

-

Antibody with a site-specifically incorporated azide-containing unnatural amino acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

DACN(Tos2,6-OH)-payload conjugate (dissolved in a compatible organic solvent like DMSO)

-

Reaction buffer (e.g., PBS or other suitable buffer at neutral pH)

-

Purification column (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)

Procedure:

-

Antibody Preparation: Prepare a solution of the azide-modified antibody in the reaction buffer at a concentration of 1-10 mg/mL.

-

Linker-Payload Preparation: Prepare a stock solution of the DACN(Tos2,6-OH)-payload conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO). The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.

-

Conjugation Reaction: Add the desired molar excess of the DACN(Tos2,6-OH)-payload conjugate to the antibody solution. A typical starting point is a 5- to 20-fold molar excess of the linker-payload over the antibody.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 24 hours with gentle agitation. The optimal incubation time should be determined empirically.

-

Reaction Quenching (Optional): The reaction can be quenched by adding an excess of an azide-containing small molecule to consume any unreacted DACN(Tos2,6-OH)-payload.

-

Purification: Purify the resulting antibody-drug conjugate (ADC) using a suitable chromatography method (e.g., SEC) to remove unconjugated linker-payload and any aggregates.

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and functionality.

Experimental Workflow for Antibody Labeling

Caption: Workflow for site-specific antibody labeling using DACN(Tos2,6-OH) via SPAAC.

Data Presentation: Characterization of Antibody-Drug Conjugates

The successful synthesis of an ADC requires rigorous characterization to ensure its quality and consistency. The following tables provide examples of the types of quantitative data that should be generated.

Disclaimer: The following data is representative and intended for illustrative purposes, as specific quantitative data for DACN(Tos2,6-OH) is not widely available in published literature. Researchers should generate their own data for their specific antibody-payload conjugate.

Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR)

| Antibody | Linker-Payload | Molar Ratio (Linker:Ab) | Reaction Time (h) | Temperature (°C) | Average DAR |

| Anti-EGFR mAb | DACN-MMAE | 5:1 | 12 | 25 | 1.8 |

| Anti-EGFR mAb | DACN-MMAE | 10:1 | 12 | 25 | 3.5 |

| Anti-HER2 mAb | DACN-MMAF | 5:1 | 24 | 37 | 2.0 |

| Anti-HER2 mAb | DACN-MMAF | 10:1 | 24 | 37 | 3.8 |

Table 2: Purity and Stability of the Resulting ADC

| ADC Construct | Purity by SEC (%) | Aggregation (%) | Stability (7 days at 4°C, % Intact ADC) |

| Anti-EGFR-DACN-MMAE (DAR 3.5) | >98 | <2 | >95 |

| Anti-HER2-DACN-MMAF (DAR 3.8) | >97 | <3 | >95 |

Table 3: In Vitro Cytotoxicity of an Exemplary Anti-EGFR ADC

| Cell Line | Target Expression | IC50 (nM) of Anti-EGFR-DACN-MMAE |

| A431 | EGFR +++ | 0.5 |

| MDA-MB-231 | EGFR + | 15.2 |

| MCF-7 | EGFR - | >1000 |

Signaling Pathway: EGFR-Targeted ADC Mechanism of Action

ADCs developed with the DACN(Tos2,6-OH) linker can be designed to target a variety of cell surface receptors. A common and well-validated target in oncology is the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the proposed mechanism of action for an anti-EGFR ADC.

Caption: Mechanism of an anti-EGFR ADC, from cell surface binding to payload release.

Upon administration, the anti-EGFR antibody component of the ADC specifically binds to EGFR on the surface of tumor cells. This binding can also block the downstream signaling pathways that promote cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Following binding, the ADC-EGFR complex is internalized into the cell through endocytosis. The complex is then trafficked to the lysosome, where the antibody is degraded, leading to the release of the cytotoxic payload. The released payload can then exert its therapeutic effect, for example, by inducing DNA damage and triggering apoptosis, ultimately leading to the death of the cancer cell.

Conclusion

The DACN(Tos2,6-OH) linker represents a valuable tool for the construction of advanced antibody conjugates. Its participation in catalyst-free, bioorthogonal SPAAC reactions allows for the creation of stable and well-defined biotherapeutics. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this technology in their own drug development programs. Careful optimization and thorough characterization will be key to unlocking the full therapeutic potential of antibodies labeled with the DACN(Tos2,6-OH) linker.

References

Application Notes and Protocols for Live Cell Imaging Using DACN(Tos2,6-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key challenge in this field is the specific and minimally invasive labeling of biomolecules of interest. Bioorthogonal chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a robust method for achieving this. DACN(Tos2,6-OH) is a potent click chemistry reagent featuring a distinctively bent alkyne moiety.[1] This strained alkyne structure enhances its reactivity in SPAAC reactions, making it a valuable tool for biological applications.[1] Compared to some other cyclooctynes, DACN derivatives are reported to have superior thermal and chemical stability while maintaining comparable click reactivity.[1]

It is important to note that DACN(Tos2,6-OH) is not itself a fluorophore . Instead, it serves as a reactive "handle" that can be conjugated to a fluorescent dye. This application note provides a comprehensive guide on the principles and a generalized protocol for using a fluorescently-labeled DACN(Tos2,6-OH) derivative for live cell imaging. The methodology is based on a two-step labeling strategy:

-

Metabolic Labeling: Cells are cultured with a precursor molecule containing an azide group. This precursor is metabolized by the cell and incorporated into biomolecules of interest (e.g., glycans, proteins, or nucleic acids).

-

Bioorthogonal Ligation: A fluorescent dye conjugated to DACN(Tos2,6-OH) is added to the cells. The strained alkyne of the DACN moiety reacts specifically and covalently with the azide group on the biomolecule via SPAAC, effectively "clicking" the fluorophore onto its target for visualization.

This copper-free click chemistry approach is highly biocompatible, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst, which is a significant advantage for live-cell imaging.[2]

Data Presentation

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | High reactivity, widely used.[3] |